

Spectroscopic characterization and validation of 1,2-Cyclooctanediol structure

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Compound of Interest

Compound Name: 1,2-Cyclooctanediol

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Spectroscopic Validation of 1,2-Cyclooctanediol: A Comparative Guide

A detailed spectroscopic analysis of **1,2-cyclooctanediol** is presented, providing a comprehensive guide for researchers, scientists, and drug development professionals. This guide offers a comparative validation of the structure of **1,2-cyclooctanediol** against its isomers, 1,3- and 1,4-cyclooctanediol, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This publication aims to provide an objective comparison of the spectroscopic characteristics of **1,2-cyclooctanediol**, facilitating its unambiguous identification and differentiation from its positional isomers. The presented data and experimental protocols will serve as a valuable resource for researchers working with these compounds in various fields, including synthetic chemistry, materials science, and pharmaceutical development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for cis- and trans-**1,2-Cyclooctanediol** and their isomers. These values are essential for the structural elucidation and purity assessment of these compounds.

¹H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
trans-1,2-Cyclooctanediol	~3.6 (m)	Multiplet	-	CH-OH
~1.8-1.4 (m)	Multiplet	-	CH ₂	
cis-1,2-Cyclooctanediol	~3.8 (m)	Multiplet	-	CH-OH
~1.7-1.5 (m)	Multiplet	-	CH ₂	
1,3-Cyclooctanediol	~3.9 (m)	Multiplet	-	CH-OH
~1.9-1.4 (m)	Multiplet	-	CH ₂	
1,4-Cyclooctanediol	~3.7 (m)	Multiplet	-	CH-OH
~1.8-1.5 (m)	Multiplet	-	CH ₂	

¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
trans-1,2-Cyclooctanediol	~75	CH-OH
~33, 27, 25, 22	CH ₂	
cis-1,2-Cyclooctanediol[1]	~73	CH-OH
~31, 26, 24, 21	CH ₂	
1,3-Cyclooctanediol	~70	CH-OH
~35, 30, 28, 23	CH ₂	
1,4-Cyclooctanediol[2]	~72	CH-OH
~34, 25	CH ₂	

IR Spectral Data

Compound	Absorption Bands (cm ⁻¹)	Functional Group
trans-1,2-Cyclooctanediol[3]	~3350 (broad)	O-H stretch
~2920, 2850	C-H stretch	
~1050	C-O stretch	
cis-1,2-Cyclooctanediol[1]	~3400 (broad)	O-H stretch
~2925, 2855	C-H stretch	
~1040	C-O stretch	
1,3-Cyclooctanediol	~3360 (broad)	O-H stretch
~2920, 2850	C-H stretch	
~1060	C-O stretch	
1,4-Cyclooctanediol[2]	~3350 (broad)	O-H stretch
~2920, 2850	C-H stretch	
~1070	C-O stretch	

Mass Spectrometry Data

Compound	m/z Ratios of Major Fragments
trans-1,2-Cyclooctanediol	144 (M+), 126, 98, 84, 69, 55
cis-1,2-Cyclooctanediol	144 (M+), 126, 98, 84, 69, 55
1,3-Cyclooctanediol	144 (M+), 126, 111, 97, 83, 69, 55
1,4-Cyclooctanediol	144 (M+), 126, 111, 98, 84, 69, 55

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the diol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) are required to obtain a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Spectrum Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the O-H stretching region (around $3300\text{-}3600\text{ cm}^{-1}$) and the C-O stretching region (around $1000\text{-}1200\text{ cm}^{-1}$).

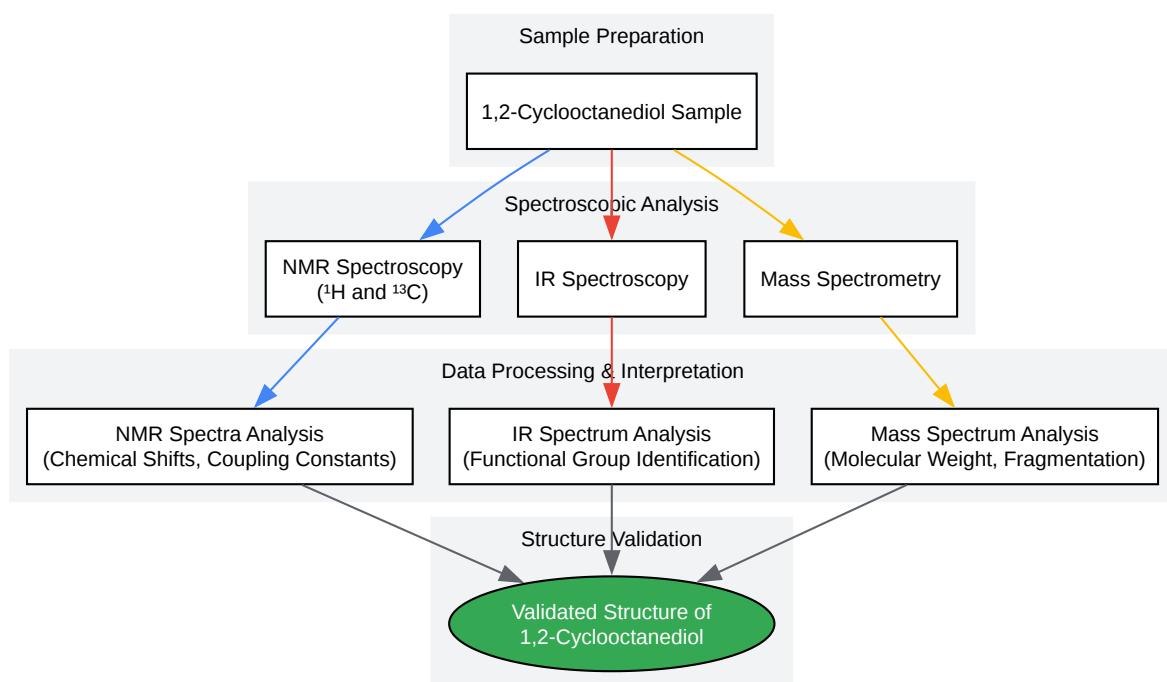
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile compounds. For less volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

- Mass Analysis: Obtain the mass spectrum by scanning a range of mass-to-charge (m/z) ratios.
- Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic fragment ions that can aid in structural elucidation. The molecular ion peak (M⁺) confirms the molecular weight of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization and validation of the **1,2-cyclooctanediol** structure.



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Figure 1. Workflow for the spectroscopic characterization of **1,2-Cyclooctanediol**.

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